molecular formula C20H18INO2 B11540701 (4Z)-2-(4-tert-butylphenyl)-4-(3-iodobenzylidene)-1,3-oxazol-5(4H)-one

(4Z)-2-(4-tert-butylphenyl)-4-(3-iodobenzylidene)-1,3-oxazol-5(4H)-one

Cat. No.: B11540701
M. Wt: 431.3 g/mol
InChI Key: XKLRBJHADMKWDH-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(3-IODOPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound with a unique structure that combines a tert-butylphenyl group, an iodophenyl group, and a dihydro-1,3-oxazol-5-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(3-IODOPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Oxazolone Ring: The initial step involves the formation of the oxazolone ring through a cyclization reaction. This can be achieved by reacting an appropriate amino acid derivative with a carbonyl compound under acidic or basic conditions.

    Introduction of the Iodophenyl Group: The iodophenyl group can be introduced through a halogenation reaction, where an aromatic compound is treated with iodine and a suitable oxidizing agent.

    Attachment of the Tert-Butylphenyl Group: The tert-butylphenyl group can be attached via a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using a tert-butyl halide in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(3-IODOPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deiodinated or hydrogenated products.

Scientific Research Applications

(4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(3-IODOPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(3-IODOPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and leading to downstream biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby reducing the severity of these conditions.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-2-(4-METHYLPHENYL)-4-[(3-IODOPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE: Similar structure but with a methyl group instead of a tert-butyl group.

    (4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(3-BROMOPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE: Similar structure but with a bromophenyl group instead of an iodophenyl group.

Uniqueness

The uniqueness of (4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(3-IODOPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H18INO2

Molecular Weight

431.3 g/mol

IUPAC Name

(4Z)-2-(4-tert-butylphenyl)-4-[(3-iodophenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C20H18INO2/c1-20(2,3)15-9-7-14(8-10-15)18-22-17(19(23)24-18)12-13-5-4-6-16(21)11-13/h4-12H,1-3H3/b17-12-

InChI Key

XKLRBJHADMKWDH-ATVHPVEESA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=N/C(=C\C3=CC(=CC=C3)I)/C(=O)O2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC(=CC3=CC(=CC=C3)I)C(=O)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.